Chlorobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

chlorobutanol synthesis from chloroform and acetone

Chemical Reaction and Mechanism

The synthesis of chlorobutanol is a nucleophilic addition reaction where acetone reacts with chloroform in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) [1] [2] [3]. The base deprotonates acetone, forming an enolate ion that attacks the electrophilic carbon in chloroform.

Here is a workflow detailing the synthesis and purification process:

Synthesis and purification workflow for this compound.

Experimental Protocol

Here is a detailed methodology based on the technical descriptions found in the search results.

- Step 1: Reaction Setup: Combine approximately 9 parts acetone and 1 part chloroform by volume in a reaction vessel [1]. Add a small amount of potassium or sodium hydroxide to act as a catalyst [1] [4] [3].

- Step 2: Reaction Execution: Maintain the reaction mixture at low temperatures (around or below 0°C) for an extended period, reported as several hours [1]. One study noted that using a distillation assembly improved the yield [4].

- Step 3: Product Isolation: After the reaction, pour the mixture into ice-cold water to precipitate the crude this compound product [1].

Purification and Quality Control

The crude product requires purification, for which sublimation is a highly effective method [1].

- Sublimation: Place the dried crude product in a beaker and heat it. The this compound will vaporize and re-deposit as fine crystals on a cooled surface (like the underside of a flask filled with ice-water) [1].

- Alternative Method: Recrystallization from solvents like acetone or methanol is also possible, though care must be taken as this compound can sublimate during this process [1].

After purification, the product should be controlled against pharmacopoeia standards. One study reported a melting point of 78 °C and a purity of 98.27% [4]. The key physicochemical properties of this compound are summarized in the table below.

| Property | Specification |

|---|---|

| Chemical Formula | C₄H₇Cl₃O [3] |

| Molar Mass | 177.45 g·mol⁻¹ [3] |

| Appearance | White, waxy, or fine crystalline solid [1] [3] |

| Odor | Strong, camphor-like [1] [3] |

| Melting Point | 95–99 °C [1] [3] |

| Boiling Point | 167 °C [1] [3] |

| Solubility in Water | Slightly soluble [1] [3] |

| Solubility in Acetone | Soluble [1] [3] |

Handling and Safety

This compound requires careful handling due to its associated hazards [1] [5] [3].

- Health Hazards: It is toxic to the liver, a skin irritant, and a severe eye irritant [3]. Ingestion leads to sedative and hypnotic effects, and prolonged vapor exposure can cause headaches and drowsiness [1].

- Safe Storage: this compound is volatile and tends to sublime at room temperature. Store it in a sealed container to prevent loss and contamination [1].

- Waste Disposal: For disposal, this compound can be reduced to butanol with a reducing agent and then incinerated [1].

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound in Synthesis: A Look at the Chemical ... [nbinno.com]

- 3. This compound [en.wikipedia.org]

- 4. Optimization of Synthesis Method and Quality Control of an ... [tpcj.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

chlorobutanol mechanism of action cell membrane

Experimental Evidence & Protocols

Key insights into chlorobutanol's mechanism of action are derived from specific experimental models. The following diagram illustrates the primary cellular mechanism and consequential effects on different cell types.

In Vitro Cytotoxicity Assay on Ocular Cells

This protocol is based on studies comparing the toxicity of preservatives on immortalized corneal and conjunctival epithelial cells [1].

- Objective: To assess the cytotoxic effects of this compound on ocular surface cells and compare them to other preservatives like benzalkonium chloride (BAK).

- Cell Culture: Use immortalized human corneal epithelial (HCE) and conjunctival cell lines. Culture cells in standard media under controlled conditions (37°C, 5% CO₂).

- Treatment: Expose cells to various concentrations of this compound (e.g., 0.1% and 0.5%) and controls for a defined period.

- Outcome Measures:

- Morphological Assessment: Observe cells via microscopy for signs of toxicity like cytoplasmic swelling, generation of membranous blebs, and breaks in the external cell membrane [1].

- Cell Viability/Proliferation: Use assays (e.g., MTT) to quantify metabolic activity and cell health. Studies show this compound causes a decrease in mitoses and overall cell integrity [2].

- Comparative Analysis: The toxic effects of this compound have been noted to occur less rapidly and be less severe than those of BAK in human corneal epithelial cells [3] [2].

In Vitro Assessment of Antiplatelet Activity

This methodology is derived from studies investigating this compound's inhibition of platelet aggregation [1].

- Objective: To evaluate the inhibitory effect of this compound on platelet aggregation and determine its action on the arachidonic acid pathway.

- Platelet Preparation: Prepare platelet-rich plasma (PRP) from human blood samples.

- Treatment and Induction: Incubate PRP with different concentrations of this compound. Then, induce aggregation using known inducers (e.g., ADP, collagen, arachidonic acid).

- Outcome Measures:

- Aggregation Kinetics: Measure the extent and rate of aggregation using an aggregometer. This compound shows inhibition in a time- and concentration-dependent manner [1].

- Biochemical Analysis: Measure the formation of thromboxane B2 (a metabolite of thromboxane A2), elevation of cytosolic free calcium, and ATP release to pinpoint the mechanism. This compound attenuates these markers, suggesting action via the arachidonic acid pathway [1].

Pharmacokinetics & Physicochemical Properties

For a complete profile in drug development, quantitative data on the compound's behavior in the body and its chemical properties are essential.

The table below summarizes the key pharmacokinetic parameters of this compound in humans following oral administration, alongside its core chemical identifiers [1] [4].

| Parameter | Value / Description | Significance / Note |

|---|---|---|

| Chemical Formula | C₄H₇Cl₃O [1] [4] | - |

| Average Molecular Weight | 177.45 g/mol [1] [4] | - |

| Terminal Elimination Half-Life | 10.3 ± 1.3 days [1] [5] | Considerable accumulation expected with multiple dosing. |

| Volume of Distribution | 233 ± 141 L [1] [5] | Suggests wide distribution in tissues. |

| Plasma Protein Binding | 57 ± 3% [1] [5] | Moderate level of binding. |

| Plasma Clearance | 11.6 ± 1.0 mL/min [1] [5] | Relatively low clearance. |

| Route of Elimination | Primarily metabolism (glucuronidation/sulphation) with ~9.6% urinary recovery [1] [5] | A significant factor in its elimination is its instability under physiological conditions [5]. |

Research Implications & Toxicity Profile

The data on this compound presents clear considerations for its application in drug formulation and future research.

- Formulation Preservative: this compound is effective at a typical concentration of 0.5% [1]. However, its instability at room temperature over extended periods can limit its use [3] [2].

- Toxicity Balance: While it is a detergent preservative like BAK, in vitro studies consistently indicate that its cytotoxic effects on human corneal epithelial cells are less rapid and less severe than those of BAK [3] [2]. Nonetheless, it still causes significant keratitis and irritation with chronic use [2].

- Unsuitability for Systemic Use: The extremely long terminal half-life (~10 days) and low clearance make it unsuitable for use as a sedative-hypnotic drug, as it would accumulate considerably in the body with repeated dosing [1] [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Preservatives in Topical Ophthalmic Medications - Page 5 [medscape.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound | Drug Information, Uses, Side Effects ... [pharmacompass.com]

- 5. The pharmacokinetics of chlorbutol in man [pubmed.ncbi.nlm.nih.gov]

Preservative Properties and Mechanism of Action

Chlorobutanol (also known as chlorbutol) functions primarily as an antimicrobial preservative in multi-dose containers of injections, ophthalmic solutions, and topical formulations. Its effectiveness stems from its ability to disrupt microbial cell integrity [1].

The table below summarizes its core properties and mechanisms:

| Aspect | Description |

|---|---|

| Primary Function | Antimicrobial preservative in pharmaceuticals, cosmetics, and food products [2]. |

| Antimicrobial Spectrum | Broad-spectrum activity against bacteria and fungi [1] [3]. |

| Typical Effective Concentration | 0.5% in multi-ingredient preparations for long-term stabilization [1]. |

| Mechanism of Action | Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis [1]. |

| Key Chemical Properties | Molecular Formula: C4H7Cl3O; Molecular Weight: 177.45 g/mol; Appearance: White or colorless crystalline solid with a camphor-like odor [1] [3]. |

Experimental Considerations and Toxicity

When evaluating this compound for use in formulations, especially those for sensitive tissues like the eye, its potential cytotoxic effects must be considered.

- Cytotoxicity: In vitro studies on ocular cells have shown that this compound can cause toxicity. At a concentration of 0.1%, it can cause significant depletion of the conjunctival squamous cell layer. At 0.5%, it leads to degeneration of corneal epithelial cells, cytoplasmic swelling, and the formation of membranous blebs [1].

- Impact on Oxygen Use: this compound inhibits oxygen utilization by the cornea, which may increase susceptibility to infection [1].

- Formulation Interactions: The antimicrobial activity of this compound can be reduced if it forms complexes with other formulation components. For instance, its activity is diminished in the presence of hydroxypropyl-beta-cyclodextrin (HP-β-CD), which encapsulates the lipophilic preservative molecules [4].

The following diagram illustrates the established mechanism by which this compound exerts its antimicrobial and cytotoxic effects.

A Practical Framework for Efficacy Testing

For researchers designing preservative efficacy tests (PET) for this compound, here is a generalized protocol framework. Note that specific details like microbial strains and acceptance criteria should be aligned with relevant pharmacopoeial standards (e.g., USP, Ph. Eur.).

Diagram Description: A generalized workflow for evaluating this compound's preservative efficacy in a formulation, from inoculation to final analysis.

Key Information for Researchers

- Critical Consideration: The antimicrobial efficacy of this compound can be significantly compromised in the presence of complexing agents like cyclodextrins. This is a vital factor in formulation design [4].

- Information Availability: The search results did not yield detailed, ready-to-use experimental protocols with specific parameters (e.g., exact microbial strains, dilution factors). Developing a validated method requires consulting official pharmacopoeias and potentially further proprietary research.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. Exploring the Dynamics of this compound CAS 1320-66-7: Key... [linkedin.com]

- 3. Manufacturing Plant Project Report this compound : Costs & ROI 2025 [procurementresource.com]

- 4. This compound - an overview [sciencedirect.com]

chlorobutanol alcohol-based preservative

Fundamental Properties of Chlorobutanol

The table below summarizes the core characteristics of this compound.

| Property | Specification |

|---|---|

| Chemical Name | 1,1,1-trichloro-2-methylpropan-2-ol [1] |

| Molecular Formula | C₄H₇Cl₃O [1] |

| Molecular Weight | 177.45 g/mol [1] |

| Physical Form | Colorless to white crystalline solid [1] |

| Modality | Small Molecule [1] |

| logP (Hydrophobicity) | 2.03 [2] |

| Preservative Efficacy | Broad-spectrum antibacterial and antifungal properties [1] [3] |

| Typical Use Concentration | 0.5% for multi-ingredient preparations [1] |

Mechanism of Action and Antimicrobial Activity

As a detergent preservative, this compound's primary mechanism involves disrupting the lipid structure of microbial cell membranes [4]. This action increases cell permeability, leading to cell lysis and death [1] [4].

In vitro studies on human cells have shown that this compound can cause cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity [1]. It also disrupts the barrier and transport properties of the corneal epithelium and inhibits oxygen use by the cornea [1].

The following diagram illustrates its mechanism of action at the cellular level.

This compound's cellular mechanism involves membrane disruption and inhibition of key processes.

Applications and Regulatory Status

This compound is used in various products, though its approval status varies.

| Application Area | Specific Use & Context |

|---|---|

| Pharmaceuticals | Preservative in multi-dose formulations, particularly ophthalmic solutions, and certain injectables [1] [4]. It is also an active component in topical anesthetics and oral sedatives [3]. |

| Cosmetics | Used as a preservative in various cosmetic products [5] [6]. |

| Regulatory Status (US) | Not approved as a standalone drug; status is "Investigational" [1]. It is approved for use in veterinary medicine and in combinations for human use in some jurisdictions [1]. |

Toxicity and Safety Profile

Safety data from animal studies and in vitro models provide insights into this compound's toxicological profile.

| Parameter | Findings |

|---|---|

| Single-Dose Oral Toxicity (Rat) | The approximate lethal dose (ALD) was over 250 mg/kg of body weight [3]. |

| Repeated-Dose Toxicity (Rat, 28-day) | The No Adverse Effect Level (NOAEL) was >50 mg/kg/day for females and >12.5 mg/kg/day for males. Target organs were the liver (females) and kidney (males) [3]. |

| In Vitro Cytotoxicity | 0.5% concentration caused degeneration of human corneal epithelial cells, cytoplasmic swelling, and membrane blebs [1]. Effects are less rapid and severe than Benzalkonium Chloride (BAK) [4]. |

| Human Pharmacokinetics | Terminal elimination half-life is ~10 days; volume of distribution is ~233 L; clearance is ~11.6 mL/min. It is metabolized via glucuronidation and sulphation [1]. |

The experimental workflow for determining these toxicity parameters is outlined below.

Standardized OECD protocols for evaluating single and repeated-dose oral toxicity of this compound in rats.

Formulation and Compatibility Considerations

When formulating with this compound, consider these key aspects:

- Stability: this compound is unstable when stored at room temperature for extended periods and can hydrolyze at elevated temperatures, forming hydrochloric acid and lowering the pH [3] [4].

- Synergistic Systems: It is often used alongside other preservatives or preservative boosters like ethylhexylglycerin to enhance efficacy and potentially reduce the required concentration [5].

- Incompatibilities: It is categorized as an alcohol preservative and may be incompatible with certain polymers used in packaging, as lipophilic preservatives can be absorbed through some plastic containers [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Antimicrobial Preservatives for Protein and Peptide Formulations [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. A Survey of Preservatives Used in Cosmetic Products [mdpi.com]

- 6. Traditional vs. Non-traditional Preservatives in Cosmetics [cosmetics.alfa-chemistry.com]

Chlorobutanol Stability & Handling Parameters

| Parameter | Condition/Value | Impact on Stability / Note |

|---|---|---|

| General Storage | Sealed in dry, Room Temperature [1] [2] [3] | Essential to maintain stability and prevent sublimation [4] [2]. |

| Thermal Stability | Stable at room temperature [1] [2] [3] | Degrades upon combustion, emitting toxic fumes [1] [2] [3]. |

| Aqueous Solution Stability | Highly pH-dependent | - Optimal pH: ~3 [2] [3]

- Half-life at pH 7.5: ~3 months (at 25°C) [2] [3]

- Degradation Products: HCl, acetone [4]. | | Volatility & Loss | Readily sublimes [4] [2] [3] | - Autoclaving Loss: ~30% at pH 5 [2] [3]

- Plastic/Rubber: Rapid loss due to sorption; incompatible [2] [3]. |

Degradation Pathway and Key Influences

In aqueous solutions, the primary route of chlorobutanol degradation is base-catalyzed hydrolysis. The process and its dependencies can be visualized as follows:

This compound degradation is catalyzed by high pH, producing HCl and acetone.

Experimental & Formulation Guidance

When working with this compound in the lab or in formulation development, please consider the following critical points:

- Stability-Indicating Methods: When analyzing this compound in solution, use techniques like HPLC to monitor its concentration over time. Be aware that the degradation products include hydrochloric acid (HCl) and acetone [4] [2] [3], so pH measurement and gas chromatography (for acetone) can also serve as indirect stability indicators.

- Formulation Strategy: To ensure stability and efficacy, you should buffering the formulation to an acidic pH (around 3-5) is crucial [2] [3]. For sterile products, consider aseptic filtration instead of autoclaving to avoid significant volatile loss [2] [3]. Always use glass containers and avoid rubber stoppers or plastic components that can adsorb the compound [2] [3].

- Handling and Safety: As a solid, this compound sublimes readily [4], so store it in a tightly sealed, airtight container [2] [3]. Note that it is a skin and severe eye irritant [4] [2] [3], so use appropriate personal protective equipment (PPE) during handling.

Key Considerations for Researchers

The available data on this compound's stability is well-established, but much of the specific kinetic data (such as the half-life at pH 7.5) comes from older literature [2] [3]. While these principles are reliable, you should confirm them under your specific experimental conditions.

References

What is Chlorobutanol?

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound that appears as a white, volatile solid with a characteristic camphor-like odor [1] [2]. It functions as an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [3] [1]. Its primary use is as a preservative in multi-ingredient formulations, where its broad-spectrum antimicrobial action helps extend shelf-life [4] [3].

Core Properties and Specifications

The table below summarizes the fundamental technical data for this compound.

| Property | Specification |

|---|---|

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] [3] |

| Molecular Formula | C₄H₇Cl₃O [1] [3] |

| Molar Mass | 177.45 g·mol⁻¹ [1] [3] |

| Melting Point | 95–99 °C (203–210 °F; 368–372 K) [1] [5] |

| Boiling Point | 167 °C (333 °F; 440 K) [1] [2] |

| Appearance | White, waxy crystalline solid [1] [2] |

| Odor | Camphor [1] |

| Solubility in Water | Slightly soluble [1] |

Pharmacological and Toxicological Profile

For research and development purposes, understanding its mechanism of action and safety parameters is crucial.

| Aspect | Description |

|---|

| Primary Mechanisms | Preservative Action: Functions as a detergent, disrupting the lipid structure of microbial cell membranes, increasing permeability, and causing cell lysis [3] [6]. Anesthetic/Sedative Action: Believed to act as a general anesthetic, with effects related to agents like isoflurane and halothane [1]. | | Key Pharmacokinetics | Half-life: ~10.3 days (leading to accumulation with multiple dosing) [3]. Protein Binding: ~57% [3]. Volume of Distribution: ~233 L [3]. Metabolism: Undergoes glucuronidation and sulfation [3]. | | Toxicity (Single Dose) | Approximate Lethal Dose (ALD) in rats: >250 mg/kg body weight [4]. | | Toxicity (Repeated Dose) | No Adverse Effect Level (NOAEL) in rats after 28 days: >50 mg/kg/day (females), >12.5 mg/kg/day (males). Target organs: liver and kidney [4]. | | In Vitro Toxicity | Toxic to human corneal and conjunctival epithelial cells, causing cell retraction and cessation of mitosis, especially at concentrations of 0.5% [3] [6]. |

Synthesis and Experimental Protocol

This compound is synthesized through the nucleophilic addition of chloroform to acetone, a reaction first reported by Conrad Willgerodt in 1881 [1]. The following diagram illustrates the synthesis workflow.

This compound synthesis and purification workflow

A standard laboratory procedure for its preparation is as follows [5]:

- Chemical Requirements: 14 ml Acetone, 11 ml Chloroform, 1 gm solid Potassium Hydroxide (KOH) [5].

- Procedure:

- Reaction Setup: Combine 11 ml of chloroform and 1 gm of solid KOH in a round-bottom flask. Shake the mixture until the KOH dissolves completely [5].

- Nucleophilic Addition: Add 14 ml of acetone to the flask and shake vigorously for 15 minutes [5] [7].

- Crystallization: Allow the mixture to stand undisturbed for about 30 minutes. Crystals of this compound will separate out [5].

- Purification: The crude product can be purified by recrystallization from acetone or methanol, or more effectively by sublimation due to its volatile nature [2].

Applications and Market Outlook

This compound is segmented into two forms: Anhydrous and Hemihydrate, with the anhydrous form being more common in pharmaceuticals due to higher stability [8] [9].

| Application | Role and Details |

|---|

| Pharmaceuticals | Primary Use: Preservative in injectable drugs, ophthalmic solutions, and topical formulations [8] [9]. Concentration: Typically used at 0.5% for long-term stability, but retains antimicrobial activity at 0.05% [3] [1]. Therapeutic Use: Formerly used as a sedative and in topical anesthetics [4] [1]. | | Cosmetics & Personal Care | Used as a preservative in products like creams, lotions, and shampoos to prevent microbial contamination [8] [9]. | | Veterinary Medicine | Employed as a preservative in veterinary formulations and has been used in anesthesia for invertebrates and fish [1] [8]. | | Other Uses | Serves as a reagent in research laboratories [8]. |

The global market for this compound is experiencing steady growth, with one report estimating it was valued at approximately USD 135 million in 2023 and is projected to reach USD 200 million by 2032, growing at a CAGR of 4.5% [8]. Key market players include Spectrum Chemical Mfg. Corp., Penta Manufacturing Company, and Laxachem Organics Pvt. Ltd., among others [10] [9].

Key Considerations for Professionals

- Toxicity Profile: Be aware of the target organ toxicity (liver and kidney) observed in repeated-dose studies and the potential for ocular surface toxicity in ophthalmic formulations [4] [6].

- Instability: this compound is unstable when stored at room temperature for extended periods and can hydrolyze, forming hydrochloric acid, which lowers the pH of the formulation [4] [9].

- Regulatory Status: While it has been used in various approved products, this compound itself is not US FDA-approved as a standalone drug, though it has investigational, approved, and vet-approved statuses in other contexts [3].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. - Sciencemadness Wiki this compound [sciencemadness.org]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 4. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

- 5. This compound Synthesis [pharmacyinfoline.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound synthesis | Lecture notes Pharmaceutical ... [docsity.com]

- 8. This compound Market Report | Global Forecast From 2025 ... [dataintelo.com]

- 9. This compound Market Size, Industry Share, Forecast, 2032 [fortunebusinessinsights.com]

- 10. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

Key Pharmacokinetic Parameters of Chlorobutanol in Humans

| Parameter | Value (Mean ± S.E.M.) | Notes |

|---|---|---|

| Protein Binding | 57% ± 3% [1] | Binding to plasma proteins. |

| Volume of Distribution | 233 ± 141 L [2] [1] | Suggests widespread distribution in body tissues. |

| Clearance | 11.6 ± 1.0 mL/min [2] [1] | Relatively low plasma clearance. |

| Terminal Elimination Half-Life | 10.3 ± 1.3 days [2] [1] | Very long half-life after oral administration. |

| Route of Elimination | Primarily non-renal [2] | Only 9.6% of an oral dose was recovered in urine over 17 days. |

| Metabolism | Glucuronidation and sulphation [2] | Recovered in urine as conjugates (7.4%) and unchanged drug (2.2%). |

Experimental Protocol for Key Data

The quantitative data in the table above was primarily obtained from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [1]. Here is a summary of the methodology:

- Subjects: The study was conducted on 4 healthy human subjects.

- Dosing: Chlorobutanol was administered orally on two separate occasions.

- Sample Collection: Plasma samples were collected from the subjects following administration.

- Data Analysis: Pharmacokinetic parameters, including protein binding, half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [1]. The long terminal half-life makes the drug unsuitable for use as a sedative due to significant accumulation with multiple doses [2] [1].

Mechanism of Action and Pharmacodynamics

As a preservative, this compound's primary mechanism is its detergent-like property. It disrupts the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [2].

The diagram below illustrates the pharmacokinetic profile and key interactions of this compound in the body, based on the data from the search results.

This compound pharmacokinetics and protein binding. The diagram shows that after oral administration, a significant portion (57%) of this compound in plasma is protein-bound, leaving 43% as a free fraction. The metabolism of the free fraction leads to elimination, but the process is slow, resulting in a very long half-life and potential for accumulation [2] [1].

Important Toxicological and Practical Considerations

- Toxicity: The preservative can cause conjunctival and corneal cell toxicity in vitro, with effects like cytoplasmic swelling and membrane breaks observed at concentrations of 0.5% [2].

- Instability: A significant factor in its elimination is its instability under physiological conditions, with an in vitro half-life of 37 days at pH 7.4 [1].

- Regulatory Status: this compound is not approved by the US FDA as a standalone drug but has other approved, investigational, and veterinary statuses. It is commonly used as a preservative in multi-ingredient preparations, such as eye drops, at a concentration of 0.5% [2].

References

Chemical Identity and Fundamental Properties

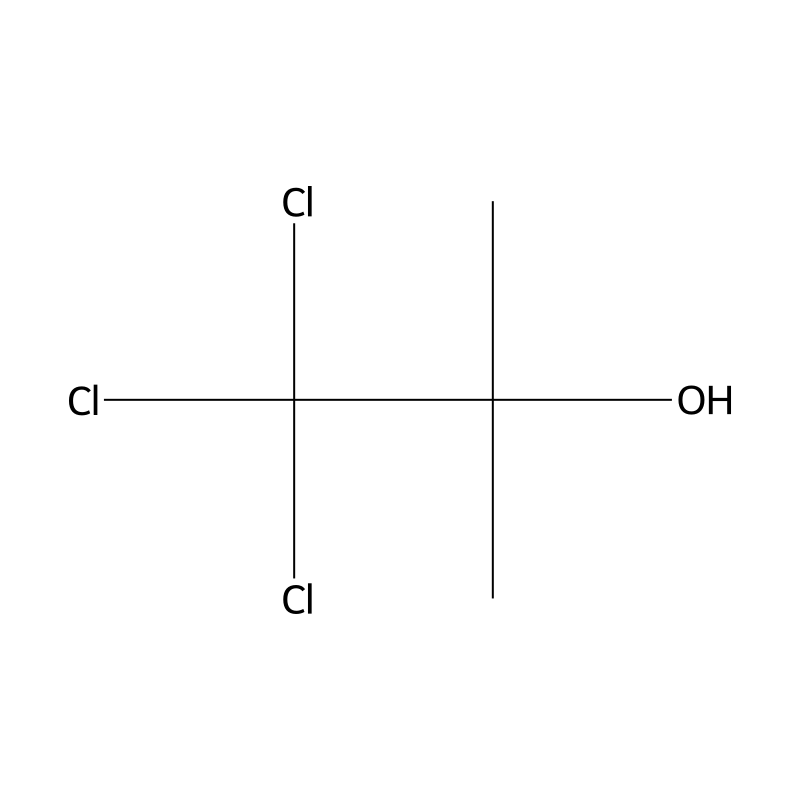

Chlorobutanol is defined as a halohydrin, specifically a chlorohydrin. Its chemical structure is that of a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to three other carbon atoms. This tertiary structure significantly influences its reactivity and stability [1].

The diagram below illustrates the synthesis of this compound from acetone and chloroform, a classic base-catalyzed nucleophilic addition reaction.

Synthesis of this compound from Acetone and Chloroform

The following table summarizes its core chemical and physical properties [1] [2]:

| Property | Specification |

|---|---|

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] |

| CAS Registry Number | 57-15-8 [1] [2] |

| Molecular Formula | C₄H₇Cl₃O [1] [2] |

| Molecular Weight | 177.45-177.46 g/mol [1] [2] |

| Physical Form | White, volatile solid with a camphor-like odor [1] |

| Melting Point | 95–99 °C (203–210 °F; 368–372 K) [1] |

| Boiling Point | 167 °C (333 °F; 440 K) [1] |

| Water Solubility | Slightly soluble (~8 g/L at 20°C) [1] [2] |

| pKa (Predicted) | 12.87 ± 0.29 [2] |

| Partition Coefficient (Log P) | 2.03 [2] |

Synthesis and Analytical Profiling

Synthesis Protocol The primary industrial synthesis involves the reaction of acetone and chloroform in the presence of a strong base like potassium or sodium hydroxide [1] [3]. The process can be broken down into the following steps [3]:

- Formation of the Enolate: Powdered potassium hydroxide (KOH) is added to a chilled mixture of acetone and chloroform. The base deprotonates acetone, forming an enolate ion.

- Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbon atom in chloroform (CHCl₃).

- Protonation and Rearrangement: The resulting intermediate undergoes protonation and rearrangement to yield the final product, this compound.

- Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by sublimation [1].

Stability-Indicating HPLC Analysis A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for the routine, stability-indicating analysis of this compound in formulations like ophthalmic solutions and ointments [4].

- Objective: To quantify this compound and detect its degradation products in pharmaceutical formulations.

- Method Details:

- Column: Reverse-phase C18 (Octadecylsilane), 10-μm particle size.

- Mobile Phase: Methanol and Water in a 50:50 ratio.

- Flow Rate: 1.0 mL/min (typical, can be adjusted for system suitability).

- Detection: UV absorption at 210 nm.

- Injection Volume: 10-20 μL.

- Sample Preparation: Dissolve or dilute the sample in the mobile phase or a suitable solvent. For ointments, an extraction step may be necessary. The method demonstrated excellent recovery, averaging 99.4% in the presence of an ointment vehicle [4].

- System Suitability: Under these conditions, this compound has a capacity factor (k') of approximately 4.1, which indicates good retention [4].

Pharmaceutical Applications and Safety

In pharmaceuticals, this compound serves multiple functions, primarily as an antimicrobial preservative and a sedative-hypnotic [1].

Primary Pharmaceutical Uses

- Antimicrobial Preservative: It is used at a concentration of 0.5% in multi-dose containers of injectables and ophthalmic solutions to inhibit microbial growth. It retains antimicrobial activity even at lower concentrations of 0.05% in water [1]. Its mechanism involves causing disorganization of the lipid layer of microbial cell membranes, leading to increased permeability and cell lysis [5] [6].

- Therapeutic Agent: It has been used as a sedative, hypnotic, and weak local anesthetic, with effects compared to chloral hydrate and other volatile anesthetics [1].

Toxicological and Safety Profile It is crucial to be aware of the safety considerations for this compound, especially in drug formulation.

- Toxicity: It is toxic to the liver and is a skin and severe eye irritant [1]. The estimated lethal oral dose for humans is 50–500 mg/kg [2].

- Animal Toxicity Data:

- Ophthalmic Cytotoxicity: While used in eye drops, in vitro studies show it can cause conjunctival and corneal cytotoxicity, ceasing normal cell movement and mitotic activity. However, it is generally considered less cytotoxic than the common preservative benzalkonium chloride (BAK) [5].

- Hypersensitivity: Rare cases of hypersensitivity to this compound have been reported. For instance, multi-dose vasopressin formulations containing this compound are contraindicated in patients with known hypersensitivity to it [6].

Key Considerations for Researchers

- Stability is a Critical Parameter: this compound is volatile and readily sublimes. In aqueous solution, it degrades, with the rate catalyzed by hydroxide ions. It is most stable at acidic pH (e.g., pH 3) and has a limited half-life at neutral pH (approximately 3 months at pH 7.5 and 25°C). Significant losses can occur during autoclaving, and it can be absorbed by certain plastic containers like polyethylene [2].

- Role in Drug Repurposing: this compound itself is not a repurposed drug, but it is mentioned in the context of modern Artificial Intelligence (AI)-driven drug repurposing efforts for diseases like COVID-19. Its main relevance here is as a common excipient and preservative in formulations of drugs that are being investigated for new therapeutic uses [7].

References

- 1. This compound [en.wikipedia.org]

- 2. | 57-15-8 this compound [chemicalbook.com]

- 3. This compound in Synthesis: A Look at the Chemical ... [nbinno.com]

- 4. Analysis of this compound in ophthalmic ointments and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. This compound - an overview [sciencedirect.com]

chlorobutanol volume of distribution

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameter for chlorobutanol from a 1982 study involving four healthy subjects. The volume of distribution is quite large, indicating that the drug distributes widely into the tissues.

| Parameter | Value (Mean ± S.E.M.) |

|---|

| Volume of Distribution | ( 233 \pm 14 ) L (or ~2.97 L/kg, based on a 78.5 kg standard human weight) |

Other Relevant Pharmacokinetic Parameters from the Same Study:

- Terminal Elimination Half-life: ( 10.3 \pm 1.3 ) days after the first dose.

- Plasma Clearance: ( 11.6 \pm 1.0 ) ml/min.

- Plasma Protein Binding: ( 57 \pm 3 % ).

- Urinary Recovery (over 17 days): 9.6% of the dose (7.4% as conjugates, 2.2% unchanged) [1].

Experimental Protocol Summary

The data was generated using the following methodology, which you can use as a reference for study design.

- Subjects: 4 healthy human subjects.

- Dosing: Oral administration of this compound on two separate occasions.

- Sample Collection: Plasma samples were collected post-dose.

- Analytical Methods:

- Plasma Concentration Measurement: The study does not specify the analytical technique in the abstract, but it involved tracking plasma concentrations over time, which fell by approximately 50% within the first 24 hours.

- Urinary Metabolites: Urine was collected over 17 days, and the recovered this compound was differentiated between glucuronide/sulfate conjugates and the unchanged drug.

- Data Analysis: Pharmacokinetic parameters (half-life, volume of distribution, clearance) were calculated from the plasma concentration-time data using standard non-compartmental methods [1].

Pharmacokinetic Pathway Visualization

The following diagram illustrates the key processes and parameters of this compound disposition in the body, based on the study findings.

This diagram shows this compound's wide tissue distribution (high Vd) and slow elimination, which the study authors noted could lead to accumulation with multiple doses [1].

Key Takeaways and Data Gaps

- High Volume of Distribution: The large volume of distribution (233 L) strongly suggests that this compound is extensively distributed into tissues beyond the plasma compartment [1].

- Consider Accumulation: The long half-life (~10 days) means the drug will accumulate in the body with repeated dosing, which was a key concern raised by the original researchers [1].

- Limited Modern Data: The core data comes from a 1982 study with only four subjects. I was unable to find more recent or larger studies in this search. For the most current and comprehensive data, I recommend consulting specialized pharmacokinetic databases like PharmacoKinetics (PK) Database, FDA drug approval packages, or conducting a deeper literature search on platforms like PubMed.

References

Comprehensive Application Notes and Protocols for Chlorobutanol as a Preservative in Nasal Spray Formulations

Introduction and Key Properties of Chlorobutanol

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol), also known as chlorbutol, is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical formulations for decades. This small molecule (molecular weight: 177.46 g/mol) exhibits multifunctional properties including antibacterial, antifungal, weak local anesthetic, and sedative-hypnotic actions, making it particularly valuable in nasal dosage forms [1] [2]. As a preservative, this compound demonstrates no surfactant activity and operates through a mechanism distinct from quaternary ammonium compounds like benzalkonium chloride, instead causing disorganization of the lipid layer of cell membranes which leads to increased cell permeability and ultimately cell lysis [2].

The chemical stability of this compound is temperature-dependent, with hydrolysis occurring at elevated temperatures resulting in the formation of hydrochloric acid and other acidic reaction products. This degradation profile necessitates careful consideration during formulation development and storage condition selection [3]. When employed in nasal spray formulations, this compound provides effective preservation while potentially offering advantages over alternative preservatives in terms of local tissue tolerance, particularly in multi-dose preparations where preservative-free options are not feasible [4]. Its compatibility with various drug substances including peptides like calcitonin has been demonstrated in patented formulations, further supporting its utility in complex pharmaceutical systems [5].

Table 1: this compound Specifications and Properties

| Parameter | Specification | Reference |

|---|---|---|

| Chemical Formula | C₄H₇Cl₃O | [3] |

| Molecular Weight | 177.46 g/mol | [3] [1] |

| Purity | 95-100% | [3] |

| Preservative Concentration | 0.25-0.5% | [5] [1] |

| Water Solubility | Slightly soluble | [1] |

| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi) | [1] [2] |

| Mechanism of Action | Disruption of cell membrane lipid structure | [1] [2] |

Formulation Development Guidelines

Concentration Optimization

The preservative efficacy of this compound in nasal formulations is concentration-dependent, with optimal levels typically ranging between 0.25-0.5% (weight/weight) [5] [1]. At 0.5% concentration, this compound provides effective antimicrobial protection against a broad spectrum of microorganisms, including bacteria and fungi, making it suitable for multi-dose nasal spray products [1]. However, critical formulation studies have demonstrated that concentrations below 0.4% (particularly around 0.25%) can effectively preserve nasal formulations while minimizing potential ciliary toxicity concerns [5]. This concentration-dependent toxicity profile was clearly established in patent literature which noted that while 0.6% this compound caused more than 50% inhibition of ciliary beating frequency in rat tracheal models, this adverse effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5].

The pH optimization of this compound-containing nasal formulations represents another critical parameter, with evidence suggesting enhanced preservative efficacy at acidic pH values. Specifically, patent literature indicates that this compound at concentrations below 0.4% demonstrates sufficient activity against challenging microorganisms like Penicillium steckii when "the pH of the calcitonin solution is less than 4" [5]. A preferred pH range of 3.0-4.0 (most preferably pH 3.5) has been identified for nasal formulations containing this compound, which not only enhances preservative efficacy but also contributes to formulation stability [5]. This acidic environment is particularly compatible with peptide-based nasal formulations such as calcitonin, where stability is paramount.

Compatibility and Stability Considerations

This compound demonstrates compatibility with various excipients commonly employed in nasal spray formulations, including sodium chloride (for tonicity adjustment) and purified water [5] [6]. However, its chemical stability presents formulation challenges, as this compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic degradation products [3]. This degradation pathway is particularly pronounced at elevated temperatures, with studies noting that "this effect was even more pronounced at 80°C, with both preparations showing a pH of 2.0 in 5 days" [3]. Consequently, temperature-controlled storage (cool, dry places) is recommended for this compound-containing formulations, with monitoring of pH shifts during stability studies as a potential indicator of degradation.

Notably, this compound has been successfully formulated in nasal sprays containing therapeutic peptides such as calcitonin, with demonstrated stability in appropriate container-closure systems [5]. The patent literature describes a specific formulation comprising "0.25% weight/weight of this compound, 0.85% sodium chloride, 0.0355% calcitonin and 98.86% purified water" adjusted to pH 3.5, which exhibited satisfactory stability and preservative efficacy [5]. This formulation approach highlights the importance of comprehensive compatibility testing between this compound and the active pharmaceutical ingredient, particularly for biologically derived molecules.

Analytical Methodologies and Quality Control

Preservative Efficacy Testing

Preservative Efficacy Testing (PET), also known as antimicrobial effectiveness testing, is essential for validating the preservative system in this compound-containing nasal sprays. These tests should be conducted according to regulatory guidelines (USP <51> or Ph. Eur. chapter 5.1.3) to demonstrate effective antimicrobial activity against standard challenge microorganisms, including bacteria (Staphylococcus aureus, Pseudomonas aeruginosa), yeasts (Candida albicans), and molds (Aspergillus niger) [5]. The testing should evaluate this compound's ability to inhibit microbial growth over 28 days, with specific attention to fungal inhibition given the documented efficacy against Penicillium steckii at concentrations below 0.4% in acidic environments [5].

The test methodology involves inoculating the nasal formulation with a known concentration of each microorganism (approximately 10⁵-10⁶ CFU/mL) and enumerating viable organisms at predetermined intervals (e.g., 6, 24, and 48 hours, then 7, 14, 21, and 28 days). The acceptance criteria typically require: (1) for bacteria - not less than 1.0 log reduction from initial count at 24 hours, 3.0 log reduction at 7 days, and no increase from 14 through 28 days; (2) for yeasts and molds - no increase from initial count at 7, 14, 21, and 28 days [5]. Formulators should pay particular attention to mold inhibition, as early literature suggested that 0.6% this compound in calcitonin nasal compositions showed "insufficient activity against the test fungus Penicillium steckii," while subsequent research demonstrated efficacy at lower concentrations (below 0.4%) when formulated at appropriate pH levels [5].

Analytical Characterization Techniques

Comprehensive quality control of this compound-containing nasal sprays requires multiple analytical techniques to ensure identity, potency, purity, and performance. Chromatographic methods (such as HPLC or GC) should be validated for assay and related substances testing of this compound, with particular attention to potential degradation products including hydrochloric acid and other acidic compounds formed through hydrolysis [3]. The forced degradation studies should include thermal stress conditions to evaluate hydrolysis potential, given the documented instability of this compound at elevated temperatures.

Table 2: Analytical Methods for this compound in Nasal Sprays

| Test Parameter | Recommended Method | Key Specifications |

|---|---|---|

| Identity | FTIR, HPLC comparison with reference standard | Match with USP this compound reference standard |

| Assay | HPLC with UV detection | 90.0-110.0% of labeled claim |

| Related Substances | Gradient HPLC | Individual unknown impurities: NMT 0.1% |

| pH | Potentiometric | 3.0-4.0 (formulation dependent) |

| Preservative Efficacy | Microbial challenge test | Meets USP <51> or Ph. Eur. 5.1.3 criteria |

| Spray Pattern | Automated spray pattern test system | Ellipticity ratio: consistent between actuations |

Performance testing for this compound-containing nasal sprays must include spray characterization metrics such as spray pattern, plume geometry, and droplet size distribution, as these parameters can influence deposition in the nasal cavity and ultimately product performance [5] [4]. Regulatory submissions require thorough characterization of the spray's geometry, with measurements of "the spray's divergence angle (plume geometry) as it exits the device; the spray's cross-sectional ellipticity, uniformity and particle/droplet distribution (spray pattern)" [5]. These tests should be conducted using appropriate automated test systems capable of quantifying parameters such as major axis, minor axis, ellipticity ratio, Dv10, Dv50, and Dv90 values to ensure consistent delivery of the preserved formulation [5].

Safety and Toxicity Assessment

Preclinical Toxicity Profile

Comprehensive toxicity studies provide critical safety information for this compound use in nasal formulations. A 2022 single-dose oral toxicity study in Sprague Dawley rats established that the approximate lethal dose (ALD) of this compound was "over 250 mg/kg b.w./day" with no mortality observed at this maximum tested dose [3]. In a repeated-dose 28-day toxicity study, the no adverse effect level (NOAEL) differed between sexes, with values "over 50 and 12.5 mg/kg b.w./day for female and male rats," respectively, suggesting potential gender-based differences in this compound metabolism or sensitivity [3]. The primary target organs identified in these studies were the liver and kidneys, with "relative liver and kidney weights significantly increased in both sexes of the 100 mg/kg b.w./day treatment group" accompanied by histopathological changes in these organs [3].

The local tissue effects of this compound have been particularly relevant for nasal and ophthalmic formulations. In vitro studies using human corneal epithelial cells demonstrated that this compound can cause "cell retraction and cessation of normal cytokines, cell movement, and mitotic activity" at concentrations of 0.5% [1]. These cytotoxic effects manifested as "degeneration of human corneal epithelial cells and the formation of distinct membranous blebs" [3]. However, comparative toxicology studies have indicated that this compound is "less toxic to rabbit corneal epithelial cells, in comparison to BAK" (benzalkonium chloride), with effects that "occurred less rapidly and were less severe than cells exposed to BAK" [2]. This comparative safety profile is particularly relevant when selecting preservatives for nasal formulations, given the anatomical and physiological similarities between nasal and ocular mucosal tissues.

Ciliary Function Considerations

The impact of this compound on mucociliary function represents a critical safety consideration for nasal formulations, as compromised ciliary activity can disrupt normal clearance mechanisms and potentially lead to respiratory complications. Research has demonstrated a clear concentration-dependent relationship between this compound and ciliary function, with one patent noting that "at 0.6% concentration, the this compound caused more than 50% inhibition of ciliary beating frequency of rat trachea" [5]. However, this inhibitory effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5]. This concentration-response relationship provides important guidance for formulators seeking to balance preservative efficacy against potential local tissue effects.

The clinical implications of preservative effects on mucociliary clearance are significant, as the nasal cavity relies on coordinated ciliary beating to clear pathogens, allergens, and other foreign material. Normal mucociliary clearance typically removes particles from the nasal cavity within 20 minutes, serving as a major component of the nose's defense mechanism [4]. When this clearance mechanism is impaired, whether by disease states or formulation effects, it can potentially influence both local drug activity and systemic absorption [4]. Therefore, formulation strategies employing this compound should prioritize concentrations at the lower end of the effective preservative range (0.25-0.3%) to minimize potential impacts on this critical physiological defense mechanism.

Table 3: Toxicity Profile of this compound from Preclinical Studies

| Toxicity Parameter | Findings | Reference |

|---|---|---|

| Single-Dose Oral LD₅₀ (rat) | >250 mg/kg (ALD) | [3] |

| 28-Day Repeated Dose NOAEL | Female: >50 mg/kg/day; Male: >12.5 mg/kg/day | [3] |

| Target Organs | Liver, kidneys | [3] |

| Ciliary Beat Inhibition | >50% at 0.6%; eliminated at 0.25% | [5] |

| Human Corneal Cell Toxicity | Concentration-dependent; less severe than BAK | [1] [2] |

| Protein Binding | 57 ± 3% | [1] |

| Elimination Half-life | 10.3 ± 1.3 days (oral administration) | [1] |

Experimental Protocols

Preservative Efficacy Testing Protocol

Objective: To evaluate the antimicrobial effectiveness of this compound in nasal spray formulations against standard challenge microorganisms.

Materials and Equipment:

- Nasal spray formulation with this compound (test product)

- Sterile saline (negative control)

- Reference formulations (positive controls)

- Standard challenge microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)

- Sterile membrane filters (0.22 μm)

- Soybean-Casein Digest Medium (TSB)

- Sabouraud Dextrose Agar (SDA)

Procedure:

- Prepare standardized inocula of each test microorganism to yield approximately 1×10⁵ to 1×10⁶ CFU/mL in the final test preparation.

- Aseptically add the standardized inoculum to separate containers of the test preparation to achieve the target concentration.

- Incubate all inoculated samples at 20-25°C for 28 days.

- Determine viable microbial counts at intervals of 6, 24, and 48 hours, then 7, 14, 21, and 28 days post-inoculation using the membrane filtration method or spread plate technique.

- For each time point, prepare appropriate serial dilutions in sterile diluent, filter through membrane filters, and place filters on appropriate agar media.

- Incubate plates: bacteria at 30-35°C for 3-5 days; yeast and molds at 20-25°C for 5-7 days.

- Count viable colonies and calculate log reduction for each microorganism at each time point.

Acceptance Criteria: The this compound-preserved formulation should meet USP <51> or Ph. Eur. 5.1.3 criteria for Category 1A products (nasal sprays): for bacteria - ≥1.0 log reduction at 24 hours, ≥3.0 log reduction at 7 days, no recovery at 14-28 days; for fungi - no increase from initial count at 7, 14, 21, and 28 days.

Ciliary Beat Frequency Assessment Protocol

Objective: To evaluate the effect of this compound on mucociliary function using ex vivo models.

Materials and Equipment:

- Freshly excised rat or bovine tracheal tissue

- This compound test solutions (0.1%, 0.25%, 0.4%, 0.5% w/w)

- Control solutions (preservative-free saline, BAC-containing solutions for comparison)

- High-speed digital camera system

- Tissue perfusion chamber

- Krebs-Henseleit solution or equivalent physiological buffer

- Temperature-controlled perfusion system

Procedure:

- Prepare fresh tracheal tissue sections (approximately 2×2 mm) and mount in the perfusion chamber with continuous oxygenated buffer flow.

- Equilibrate tissue for 30 minutes at 37°C while continuously perfusing with oxygenated buffer.

- Record baseline ciliary beat frequency (CBF) for 5 different regions of each tissue sample using high-speed video microscopy.

- Expose tissue to test formulations containing this compound at different concentrations for 15 minutes, followed by 15-minute washout with buffer.

- Record CBF during exposure and after washout periods.

- Analyze CBF from video recordings using specialized software to calculate frequency (Hz).

- Express results as percentage change from baseline CBF for each concentration.

Data Analysis: Calculate mean CBF values for each concentration and compare to controls using appropriate statistical tests (one-way ANOVA with post-hoc tests). The concentration showing no statistically significant reduction in CBF compared to preservative-free controls should be considered the maximum acceptable concentration from a ciliary safety perspective.

Graphical Workflows and Visualization

Diagram 1: this compound Nasal Spray Development Workflow. This integrated approach covers formulation development, analytical characterization, and safety assessment phases with critical interconnections.

Diagram 2: Safety Assessment and Risk Mitigation Framework for this compound in Nasal Sprays. This diagram illustrates the interrelationship between toxicological findings, local tissue effects, and corresponding risk management strategies.

Conclusion

This compound represents a valuable preservative option for nasal spray formulations, particularly when used within the recommended concentration range of 0.25-0.5% at acidic pH (3.0-4.0). The comprehensive data presented in these Application Notes demonstrate that this compound provides effective antimicrobial protection while offering potential advantages over other preservatives in terms of local tissue tolerance. However, developers must carefully consider the concentration-dependent effects on ciliary function, with 0.25% representing an optimal balance between preservative efficacy and minimization of potential adverse effects on mucociliary clearance.

The experimental protocols provided herein offer standardized methodologies for critical assessments including preservative efficacy testing and ciliary beat frequency evaluation. Implementation of these protocols, along with adherence to the described formulation guidelines and analytical methodologies, will support the development of safe and effective this compound-preserved nasal spray products. As the pharmaceutical industry continues to move toward preservative-free formulations when possible, this compound remains a viable alternative for multi-dose nasal sprays where preservative use remains necessary, particularly when concentration optimization and proper risk mitigation strategies are employed.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

- 4. Considerations for the Development of Nasal Dosage Forms [pmc.ncbi.nlm.nih.gov]

- 5. Nasal calcitonin formulations containing this compound [patents.google.com]

- 6. Cameton ( this compound hemivydrate) nasal 25 g. spray [farmasko.com]

Comprehensive Application Notes and Protocols for Chlorobutanol in Pharmaceutical Multi-Ingredient Preparations

Introduction and Chemical Profile

Chlorobutanol (trichloro-2-methyl-2-propanol) is an alcohol-based preservative with antibacterial and antifungal properties, commonly employed in multi-ingredient pharmaceutical formulations. It also possesses sedative-hypnotic and weak local anesthetic actions. Its chemical structure enables disruption of microbial cell membranes, leading to cell lysis and effective preservation. Formed by the nucleophilic addition of chloroform and acetone, it appears as a white, volatile solid with a characteristic camphor-like odor. [1] [2]

In pharmaceutical applications, this compound serves a dual purpose: providing product stability through antimicrobial activity and, in some formulations, contributing therapeutic effects. However, its use is limited by potential toxicity to ocular surfaces, hepatic toxicity, and skin irritation, necessitating careful concentration control and comprehensive safety assessment during formulation development. [1] [2] [3]

Key Properties and Specifications

Table 1: Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C4H7Cl3O [1] |

| Molecular Weight | 177.45 g/mol [1] |

| Appearance | White, crystalline solid [2] |

| Odor | Camphor-like [2] |

| Melting Point | 95–99 °C [2] |

| Boiling Point | 167 °C [2] |

| Solubility in Water | Slightly soluble [2] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, ethanol [2] |

Table 2: Pharmacological and Toxicological Parameters

| Parameter | Value / Description |

|---|---|

| Primary Preservative Concentration | Typically 0.5% [1] |

| Antimicrobial Activity Threshold | Retained at 0.05% in water [2] |

| Terminal Elimination Half-life | 10.3 ± 1.3 days (oral administration) [1] |

| Volume of Distribution | 233 ± 141 L [1] |

| Plasma Protein Binding | 57 ± 3% [1] |

| Oral LD50 (Rat) | 510 mg/kg [1] |

| Primary Toxicities | Conjunctival/corneal cell toxicity, hepatic toxicity, skin/eye irritant [1] [2] [3] |

Formulation Application Guidelines

Preservative Applications

This compound is effective as a preservative in various pharmaceutical dosage forms. Its broad-spectrum antimicrobial activity makes it suitable for multi-use parenteral formulations, ophthalmic solutions, and topical preparations.

- Concentration Selection: For long-term stabilization of multi-ingredient preparations, this compound is normally used at 0.5%, which provides effective antimicrobial preservation. However, antimicrobial activity is retained at concentrations as low as 0.05% in aqueous systems. [1] [2]

- Compatibility Considerations: Formulators should assess compatibility with other formulation components, as this compound may interact with plastic containers and closures, potentially leading to absorption or permeation losses. It is also susceptible to volatilization from aqueous solutions, particularly at elevated temperatures. [1]

Therapeutic Applications

While not approved as a standalone therapeutic agent, this compound contributes pharmacological effects in some combination products:

- Sedative Component: Exhibits sedative-hypnotic properties similar to chloral hydrate, though its use is limited due to considerable accumulation potential following multiple dosing (terminal half-life of approximately 37 days). [1]

- Local Anesthetic: Provides weak local anesthetic effects in topical and otic formulations. [1]

- Combination Products: Used in combination with decongestants and antihistamines (e.g., phenylephrine, chlorpheniramine) for treating acute rhinosinusitis and allergy symptoms. [1]

Experimental Protocols

Protocol: Preservative Efficacy Testing (PET)

Objective: To validate the antimicrobial effectiveness of this compound in a multi-ingredient formulation.

Materials:

- Test formulation with this compound (0.5% target concentration)

- Challenge microorganisms: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739)

- Sterile membrane filtration system

- Culture media: Tryptic Soy Agar, Sabouraud Dextrose Agar

Methodology:

- Inoculation: Aseptically inoculate separate containers of the test formulation with each microorganism to achieve approximately 106 CFU/mL.

- Incubation: Incubate all inoculated samples at 20-25°C.

- Sampling and Enumeration: Withdraw samples at 7, 14, and 28 days post-inoculation.

- Viability Assessment: Perform serial dilutions and plate on appropriate culture media. Incubate plates and enumerate viable colonies.

- Acceptance Criteria: The formulation is effective if it demonstrates:

- Bacteria: ≥3.0 log reduction from initial count at 14 days; no increase from 14 to 28 days

- Yeasts/Molds: No increase from initial count at 14 and 28 days

The experimental workflow for this protocol is systematic and follows a linear quality control process:

Protocol: Analytical Method Validation for this compound Quantification

Objective: To develop and validate a chromatographic method for quantifying this compound in pharmaceutical formulations.

Materials:

- High-Performance Liquid Chromatography system with UV detector

- Chromatographic column: C18, 250 × 4.6 mm, 5 μm

- This compound reference standard

- Appropriate solvents and mobile phase components

Methodology:

Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (adjust ratio for optimal separation)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 210 nm

- Injection Volume: 10 μL

- Column Temperature: 30°C

Validation Parameters:

- Specificity: Demonstrate resolution from other formulation components and degradation products

- Linearity: Prepare standard solutions at 5 concentration levels (50-150% of target concentration)

- Accuracy: Conduct spike recovery studies at 3 levels (80%, 100%, 120%) in triplicate

- Precision: Evaluate repeatability (6 injections at 100%) and intermediate precision (different days/analysts)

- Robustness: Deliberate variations in flow rate, mobile phase composition, and column temperature

System Suitability: Resolution factor ≥2.0, tailing factor ≤2.0, RSD of peak areas ≤2.0%

The analytical method validation follows a comprehensive approach with multiple parallel assessment tracks:

Safety and Regulatory Considerations

Toxicity Profile

This compound presents several safety concerns that must be addressed during formulation development:

- Ocular Toxicity: In vitro studies demonstrate that this compound causes conjunctival and corneal cell toxicity at concentrations as low as 0.1%. At 0.5% concentration, it causes degeneration of corneal epithelial cells, cytoplasmic swelling, and membrane bleb formation. It also inhibits oxygen use by the cornea, potentially increasing susceptibility to infection. [1] [4]

- Systemic Toxicity: Oral administration shows hepatic toxicity potential, and large quantities inhaled can cause unconsciousness. The long terminal half-life (10.3 days) presents accumulation concerns with repeated dosing. [1] [3]

- Irritation Properties: this compound is a skin irritant and severe eye irritant, requiring appropriate handling precautions during manufacturing. [2] [3]

Regulatory Status

- US Approval Status: Not approved as a standalone therapeutic agent in the United States. [1]

- Other Approvals: Has approved, investigational, and veterinary approvals in other jurisdictions. [1]

- Combination Products: Used in combination with other active ingredients in approved pharmaceutical products for conditions including acute rhinosinusitis and infective otitis externa. [1]

Compatibility and Stability Considerations

Successful formulation with this compound requires careful assessment of its compatibility with other formulation components and packaging systems:

- Container Compatibility: this compound may interact with plastic containers and closure systems, potentially leading to absorption or leaching. Compatibility studies should include testing with intended packaging components under recommended storage conditions.

- Chemical Stability: The preservative efficacy of this compound may be compromised by interactions with other formulation components. Stability studies should monitor both chemical stability and antimicrobial effectiveness throughout the product shelf-life.

- Manufacturing Considerations: this compound is susceptible to volatilization during processing, particularly at elevated temperatures. Manufacturing processes should be designed to minimize losses.

References

Chlorobutanol: Potential Application Notes for Periodontal Surgery Irrigation

1. Introduction and Rationale Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an alcohol-based agent with established antibacterial and antifungal properties [1]. Its primary historical use has been as a preservative in multi-ingredient parenteral and ophthalmic formulations, typically at a concentration of 0.5% [1]. The rationale for investigating its use in periodontal surgery irrigation stems from the need for effective, localized antimicrobial agents that can reduce the bacterial load in the periodontal pocket, thereby supporting healing and improving clinical outcomes. Adjunctive local antimicrobial therapies are often explored to enhance the effects of mechanical debridement (Scaling and Root Planing - SRP), which may not fully eliminate pathogens in complex anatomical sites [2] [3].

2. Proposed Mechanism of Action The antimicrobial activity of this compound is attributed to its detergent-like properties. It is proposed to disrupt the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [1]. This broad-spectrum mechanism is potentially effective against a range of periodontopathogenic bacteria.

3. Formulation and Pharmacological Profile The table below summarizes the key pharmacological data available for this compound, which can inform formulation development [1].

| Parameter | Data |

|---|---|

| Chemical Formula | C₄H₇Cl₃O |

| Average Weight | 177.45 g/mol |

| Antimicrobial Activity | Broad-spectrum antibacterial and antifungal |

| Common Preservative Concentration | 0.5% |

| Local Anesthetic Action | Weak |

| Protein Binding | 57 ± 3% |

| Terminal Elimination Half-Life | 10.3 ± 1.3 days (oral administration) |

| Clearance | 11.6 ± 1.0 mL/min (oral administration) |

4. Proposed Experimental Protocol for Pre-Clinical Evaluation The following workflow outlines a proposed protocol for in-vitro and ex-vivo assessment of this compound's efficacy and safety in a periodontal context. This should precede any clinical trials.

4.1 Solution Preparation

- Test Solution: this compound should be prepared in an aqueous vehicle. Initial testing should consider a range of concentrations, for example, from 0.1% to 0.5%, based on its use as a preservative.

- Controls:

- Positive Control: 0.2% Chlorhexidine (CHX) gluconate, a gold-standard antimicrobial in dentistry [3].

- Negative Control: Saline or phosphate-buffered saline.

4.2 In-Vitro Microbiologic Assay

- Bacterial Strains: Use standard periodontopathogens like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans [2] [4].

- Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Determine using the broth microdilution method according to CLSI guidelines, as described for other antimicrobial agents [4].

- Biofilm Assay: Grow biofilms on relevant substrates (e.g., hydroxyapatite discs) and treat with test solutions to assess biofilm disruption and killing efficacy.

4.3 Ex-Vivo Tissue Biocompatibility

- Cell Culture: Use human gingival fibroblast (HGF) cells [4].

- Cytotoxicity: Assess cell viability after exposure to test solutions using assays like MTT or Live/Dead staining.

- Inflammatory Response: Measure the expression of key pro-inflammatory cytokines (e.g., IL-6, IL-8) via ELISA or RT-PCR to ensure the agent does not provoke a detrimental immune response [4].

Key Considerations and Future Directions

Given the lack of direct evidence, any development program for this compound should proceed with caution. Key considerations include:

- Safety Profile: Data indicates this compound can induce conjunctival and corneal cell toxicity in vitro at concentrations as low as 0.1% to 0.5% [1]. Comprehensive biocompatibility testing for oral tissues is essential.

- Regulatory Status: this compound has no approved therapeutic indications on its own and is not US-approved as a drug substance, which may present regulatory challenges [1].

- Competitive Landscape: Research into local periodontal therapies is active. Recent evidence supports potential clinical benefits for other agents like sodium hypochlorite gel, melatonin, tea tree oil, and antimicrobial photodynamic therapy (aPDT) as adjuncts to subgingival instrumentation [2]. Nanotechnology-based delivery systems are also a promising avenue [2].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. Adjunctive Local Agents to Subgingival Instrumentation in ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Locally Delivered Antimicrobials for... | IntechOpen [intechopen.com]

- 4. Clinacanthus nutans extract lowers periodontal ... [pmc.ncbi.nlm.nih.gov]

Application Note: Chlorobutanol as a Subgingival Irrigant Adjunct in Periodontal Surgery

Introduction and Mechanism of Action

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial and antifungal properties. [1] Its primary mechanism of action, distinct from other preservatives like benzalkonium chloride (BAK), involves disorganizing the lipid layer of cell membranes. This disruption increases cell permeability, ultimately leading to cell lysis. [2] While in vitro studies have shown that this compound can cause cessation of normal cell movement and mitotic activity in conjunctival and corneal cells, evidence suggests it is less cytotoxic than BAK. [2]

In clinical dentistry, this compound is not typically used as a sole active agent but is found in combination with other substances. Recent clinical investigations have explored its role as a component of a subgingival irrigation solution following periodontal surgical procedures. [3]

Clinical Protocol for Subgingival Irrigation Post-Periodontal Surgery

The following protocol is adapted from a recent split-mouth study that evaluated the effectiveness of this compound and hyaluronic acid, both combined with 0.20% chlorhexidine, following periodontal flap surgery. [3]

Materials and Preparation

- Irrigation Solution: Use a commercially available product containing 0.20% Chlorhexidine digluconate and This compound (e.g., Curasept). The specific concentration of this compound in the product should be verified with the manufacturer, though it is commonly used at 0.5% in cosmetic and pharmaceutical formulations. [1]

- Equipment: Sterile, blunt irrigation cannulas and a disposable syringe.

Patient Selection and Surgical Procedure

- Indications: This adjunctive irrigation is suitable for patients diagnosed with Stage II or III, Grade B or C periodontitis, with probing pocket depths (PPD) ≥ 5mm. [3]

- Primary Therapy: Perform standard periodontal flap surgery as the primary treatment.

Irrigation Procedure and Dosing Regimen

The irrigation is performed on the day of surgery and at a follow-up appointment.

- Day of Surgery (Soothing Treatment): Following the completion of the flap surgery and before suture placement, perform a subgingival irrigation of the surgical sites using the solution of 0.20% chlorhexidine and this compound. [3]

- Post-operative Day 3 (Regenerative Treatment): At the 3-day follow-up visit, repeat the subgingival irrigation. The referenced study switched to a solution containing hyaluronic acid with chlorhexidine on this day; however, for a protocol focused on this compound, the same this compound-chlorhexidine solution can be used again or as per clinical judgment. [3]

Monitoring and Efficacy Assessment

Clinical parameters should be recorded at baseline (pre-surgery) and 3 months post-operatively to evaluate the treatment outcome. The primary efficacy measures include:

- Plaque Index (PI)

- Bleeding on Probing (BOP)

- Probing Pocket Depth (PPD)

- Gingival Index (GI)

- Pain Perception: Assess using a Numeric Rating Scale (NRS) at 3 days and 7 days post-surgery. [3]

The workflow for this clinical application is summarized in the diagram below:

Safety and Toxicity Profile

While this compound is generally safe for use as a preservative in topical formulations, toxicity data from animal studies must be considered, especially for off-label or novel clinical applications.

Table 1: Single-Dose and Repeated-Dose Oral Toxicity of this compound in Rats [4]

| Study Type | Dose Levels | Key Findings | Conclusion |

|---|---|---|---|

| Single-Dose Toxicity | 62.5, 125, 250 mg/kg body weight/day | No mortality or significant clinical signs of toxicity observed at any dose. | Approximate Lethal Dose (ALD) > 250 mg/kg/day |

| Repeated-Dose (28-day) Toxicity | 12.5, 25, 50, 100 mg/kg body weight/day | - 100 mg/kg/day: Significantly increased relative liver & kidney weights; histopathological changes in liver (females) and kidney (males).

- ≤50 mg/kg/day: No significant histopathological changes. | No Adverse Effect Level (NOAEL): -≥50 mg/kg/day (Female rats) -≥12.5 mg/kg/day (Male rats) |

Key toxicological insights include:

- Target Organs: The liver and kidneys are potential target organs for this compound toxicity with repeated exposure. [4]

- Cytotoxicity: In vitro studies on corneal epithelial cells show that 0.5% this compound can cause cell retraction, cessation of mitosis, and formation of membranous blebs. [2] [1]

- Anti-platelet Effect: this compound has been shown to inhibit platelet aggregation in vitro, a consideration for patients with bleeding disorders or on anticoagulant therapy. [2] [1]

Comparative Analysis with Other Agents

Table 2: Comparison of this compound with Other Common Periodontal Adjuvants

| Agent | Primary Function | Key Characteristics | Clinical Evidence in Periodontics |

|---|

| This compound + CHX | Preservative & soothing agent in antiseptic irrigation | - Broad-spectrum antimicrobial.

- Mechanism: disrupts cell membrane lipids. [2]

- Potential for cytotoxicity at high concentrations. [2] | Limited; one study shows improved healing and reduced pain post-surgery. [3] | | Ketorolac Trometamol | Anti-inflammatory irrigant | - Non-steroidal anti-inflammatory drug (NSAID).

- Inhibits prostaglandin production.

- Reduces local inflammation. | Shown to be effective in reducing PI, GI, and BOP as subgingival irrigant in chronic periodontitis. [5] | | Hyaluronic Acid + CHX | Regenerative adjunct | - Promotes wound healing.

- Anti-inflammatory and osteogenic properties. | Used in the same protocol as this compound+CHX, showing positive soft tissue healing. [3] | | Chlorhexidine (CHX) alone | Antiseptic | - Gold-standard antimicrobial mouthwash.

- Can cause tooth staining and taste alteration. | Widely documented efficacy as an anti-plaque agent. |

Conclusion and Research Implications

The available evidence suggests that a subgingival irrigation protocol using a solution containing 0.20% chlorhexidine and this compound can be a beneficial adjunct to periodontal flap surgery, potentially improving soft tissue healing and reducing post-operative pain. [3]

However, it is crucial to note that the clinical evidence is currently based on a single, small-scale study. Therefore, this protocol should be considered preliminary. For researchers and drug development professionals, this area presents clear opportunities for further investigation:

- Dose-Finding Studies: Establishing the optimal concentration of this compound for subgingival irrigation that maximizes efficacy while minimizing cytotoxicity.

- Large-Scale RCTs: Conducting robust, randomized controlled trials to validate the clinical benefits observed in initial studies.